(+)-Phenazocine

Description

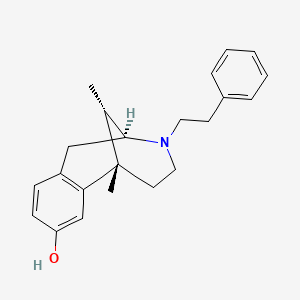

Structure

2D Structure

3D Structure

Properties

CAS No. |

58073-76-0 |

|---|---|

Molecular Formula |

C22H27NO |

Molecular Weight |

321.5 g/mol |

IUPAC Name |

(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C22H27NO/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17/h3-9,15-16,21,24H,10-14H2,1-2H3/t16-,21+,22+/m1/s1 |

InChI Key |

ZQHYKVKNPWDQSL-XGRCMKMKSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |

Related CAS |

1239-04-9 (hydrobromide) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Stereochemistry of (+)-Phenazocine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazocine, a potent benzomorphan (B1203429) opioid analgesic, presents a significant synthetic challenge due to its complex stereochemistry. The pharmacological activity of phenazocine is highly dependent on its stereoisomeric form, with the (+)-enantiomer exhibiting a distinct profile of opioid and sigma receptor interactions. This technical guide provides a comprehensive overview of the synthetic routes to phenazocine, with a particular focus on strategies to obtain the enantiomerically pure (+)-phenazocine. This document details both a racemic synthesis and proposes methodologies for asymmetric synthesis and chiral resolution based on established principles in benzomorphan chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to aid researchers in the synthesis and study of this important compound.

Introduction

Phenazocine, chemically known as (2R,6R,11R)-6,11-dimethyl-3-(2-phenylethyl)-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol, is a synthetic opioid analgesic belonging to the benzomorphan class of compounds.[1] First synthesized in the 1950s, it has demonstrated greater analgesic potency than morphine with a potentially different side-effect profile.[2] The biological activity of phenazocine is intrinsically linked to its stereochemistry. The (+)- and (-)-enantiomers of phenazocine exhibit different affinities for opioid and sigma (σ₁) receptors, making enantioselective synthesis a critical aspect of its research and development.[3] While the (-)-enantiomer is primarily responsible for the analgesic effects, the (+)-enantiomer shows a higher affinity for the σ₁ receptor.[3] This guide will explore the synthesis of phenazocine, with a focus on methods to isolate the (+)-enantiomer.

Racemic Synthesis of (±)-Phenazocine

A concise three-step synthesis for racemic (±)-phenazocine has been reported, starting from 3,4-lutidine.[4] This approach involves the formation of a key tetrahydropyridine (B1245486) intermediate, followed by a Lewis acid-promoted lithiation and electrophilic substitution, and subsequent cyclization.

Synthetic Pathway

The overall synthetic scheme for (±)-phenazocine is depicted below.

Figure 1: Racemic synthesis of (±)-Phenazocine.

Experimental Protocols

Step 1: Synthesis of N-Phenethyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine

-

To a solution of 3,4-lutidine in a suitable solvent, add phenethyl bromide and stir at room temperature to form the corresponding pyridinium (B92312) salt.

-

The resulting pyridinium salt is then reduced with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield N-phenethyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine.

Step 2: Lewis Acid Promoted Lithiation and Alkylation

-

The N-phenethyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine is dissolved in dry tetrahydrofuran (B95107) (THF) and cooled to -78 °C under a nitrogen atmosphere.

-

Boron trifluoride etherate (BF₃·OEt₂) is added, followed by the dropwise addition of sec-butyllithium (B1581126) (s-BuLi) to generate the α-azacarbanion.

-

The reaction is quenched by the addition of p-methoxybenzyl chloride to yield the alkylated tetrahydropyridine derivative.

Step 3: Cyclization to (±)-Phenazocine [4]

-

The crude alkylated tetrahydropyridine is treated with 48% hydrobromic acid (HBr) and heated to reflux.

-

This step effects both demethylation of the methoxy (B1213986) group and the intramolecular cyclization to form the benzomorphan ring system.

-

Purification by crystallization yields (±)-phenazocine.

Quantitative Data

| Step | Product | Yield | Melting Point (°C) |

| 3 | (±)-Phenazocine | 59% | 179-181 |

Table 1: Yield and melting point for the final step of the racemic synthesis of phenazocine.[4]

Stereoselective Synthesis of this compound

Obtaining the enantiomerically pure this compound requires either the resolution of the racemic mixture or an asymmetric synthesis. While a specific asymmetric synthesis for this compound is not extensively detailed in the literature, methods developed for analogous benzomorphans can be adapted.

Chiral Resolution of (±)-Phenazocine

A common method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. For a basic compound like phenazocine, a chiral acid such as (+)-tartaric acid or its derivatives can be employed.

Figure 2: Proposed workflow for the chiral resolution of (±)-Phenazocine.

-

Salt Formation: Dissolve (±)-phenazocine in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid, in the same solvent, heating gently if necessary.

-

Crystallization: Combine the two solutions. The diastereomeric salts will have different solubilities, and upon cooling, the less soluble salt will preferentially crystallize.

-

Isolation: The precipitated diastereomeric salt is collected by filtration. The enantiomeric purity of the salt can be enhanced by recrystallization.

-

Liberation of the Free Base: The resolved diastereomeric salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the tartaric acid and liberate the free base of the enantiomerically enriched phenazocine. The product is then extracted with an organic solvent.

Asymmetric Synthesis of Benzomorphans

A plausible route could involve the asymmetric alkylation of a protected tetrahydropyridine precursor, similar to methods used for the synthesis of other optically active benzomorphans.

Figure 3: General logic for asymmetric benzomorphan synthesis.

Stereochemistry of Phenazocine

Phenazocine has three stereocenters, leading to a total of eight possible stereoisomers. The therapeutically relevant form is the cis-isomer. The absolute configuration of the enantiomers is crucial for their pharmacological activity.

| Enantiomer | Absolute Configuration | Primary Receptor Affinity |

| This compound | (1S,5S,9S) | σ₁ Receptor |

| (-)-Phenazocine | (1R,5R,9R) | Opioid Receptors |

Table 2: Stereochemistry and primary receptor affinity of phenazocine enantiomers.[3]

Conclusion

The synthesis of this compound remains a challenging yet important endeavor for the exploration of its unique pharmacological profile. While a straightforward racemic synthesis is established, the generation of the enantiomerically pure form requires either a classical chiral resolution or a more modern asymmetric synthesis approach. The methodologies outlined in this guide, based on published literature for phenazocine and related benzomorphans, provide a solid foundation for researchers to produce and study this compound. The development of a scalable and efficient enantioselective synthesis of this compound would be a significant advancement in the field of opioid and sigma receptor research.

References

Enantioselective Synthesis of (+)-Phenazocine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazocine, a potent benzomorphan (B1203429) opioid analgesic, exists as a pair of enantiomers, with the (+) and (-) forms exhibiting distinct pharmacological profiles. The dextrorotatory enantiomer, (+)-phenazocine, is of particular interest due to its specific interactions with opioid receptors and its potential for development as a therapeutic agent with a differentiated side-effect profile. This technical guide provides an in-depth overview of the enantioselective synthesis of this compound, focusing on a robust and well-documented chiral resolution strategy. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the replication and further development of this synthesis.

Synthetic Strategy: Racemic Synthesis Followed by Chiral Resolution

The most established and practical approach to obtaining enantiomerically pure this compound involves the synthesis of the racemic compound, (±)-phenazocine, followed by a classical chiral resolution using a chiral resolving agent. This strategy allows for the separation of the two enantiomers based on the differential solubility of the diastereomeric salts formed.

Part 1: Synthesis of Racemic (±)-Phenazocine

A concise three-step synthesis starting from 3,4-lutidine provides an efficient route to racemic (±)-phenazocine.[1] The key transformation involves a Lewis acid-promoted lithiation and subsequent electrophilic substitution.

Experimental Protocol: Synthesis of (±)-Phenazocine

Step 1: N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine

To a solution of 3,4-lutidine in dry diethyl ether, methyl iodide is added, and the mixture is stirred at ambient temperature. The resulting pyridinium (B92312) salt is filtered and then reduced with sodium borohydride (B1222165) to yield N-methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine.

Step 2: N-Phenethyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine

The N-methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine is dissolved in dry THF and cooled to -78 °C under a nitrogen atmosphere. Boron trifluoride etherate is added, followed by sec-butyllithium. The reaction is then quenched with p-methoxybenzyl chloride.

Step 3: (±)-Phenazocine

The product from Step 2 is subjected to cyclization conditions to afford (±)-phenazocine.

A detailed experimental protocol for a similar racemic synthesis is described in the literature and can be adapted for this purpose.[1]

Diagram of Racemic Synthesis Pathway

Caption: Racemic synthesis of (±)-Phenazocine.

Part 2: Chiral Resolution of (±)-Phenazocine

The resolution of racemic phenazocine is effectively achieved through the formation of diastereomeric salts with an enantiomerically pure chiral acid. (+)-Tartaric acid is a commonly used and effective resolving agent for this purpose. The separation is based on the differential solubility of the resulting diastereomeric tartrate salts.

Experimental Protocol: Chiral Resolution of (±)-Phenazocine

The following protocol is based on established methods for the resolution of benzomorphan derivatives.[2]

-

Salt Formation: A solution of (±)-phenazocine in a suitable solvent mixture, such as dimethylformamide (DMF) and acetone, is treated with a half-molar equivalent of (+)-tartaric acid.[2]

-

Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling to 0 °C to induce crystallization of the less soluble diastereomeric salt.[2]

-

Isolation of Diastereomeric Salt: The precipitated this compound-(+)-tartrate salt is collected by filtration, washed with a cold solvent, and dried.

-

Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base, such as ammonium (B1175870) hydroxide, to liberate the free base of this compound.

-

Extraction and Purification: The enantiomerically enriched this compound is extracted with an organic solvent, and the solvent is evaporated to yield the purified product.

Quantitative Data for Chiral Resolution

| Parameter | Value | Reference |

| Resolving Agent | (+)-Tartaric Acid | [2] |

| Solvent System | DMF/Acetone | [2] |

| Yield of Enantiomers | >90% (for each) | [2] |

| Optical Rotation of this compound | +44.4° | [2] |

| Optical Rotation of (-)-Phenazocine | -41.3° | [2] |

Diagram of Chiral Resolution Workflow

Caption: Chiral resolution of (±)-Phenazocine.

Alternative and Emerging Enantioselective Strategies

While chiral resolution is a proven method, modern asymmetric synthesis techniques offer alternative pathways to enantiomerically pure benzomorphans. These methods often involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of key bond-forming reactions. For instance, the enantioselective synthesis of related compounds like (-)-pentazocine has been achieved starting from chiral pool materials such as D-tyrosine. Such strategies could potentially be adapted for the synthesis of this compound, offering a more direct and potentially more efficient route.

Conclusion

The enantioselective synthesis of this compound is a critical process for the further pharmacological investigation and potential clinical development of this potent analgesic. The well-established method of chiral resolution of racemic phenazocine using (+)-tartaric acid provides a reliable and scalable route to the desired enantiomer. This guide has detailed the key steps and experimental considerations for both the synthesis of the racemic precursor and its subsequent resolution. As the field of asymmetric synthesis continues to evolve, the development of direct catalytic enantioselective methods for the synthesis of this compound remains a compelling objective for future research.

References

The Agonistic Action of (+)-Phenazocine on Sigma Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Phenazocine, a benzomorphan (B1203429) derivative, exerts significant effects on the central nervous system, primarily through its interaction with sigma receptors. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a focus on its activity as a sigma receptor agonist. While specific quantitative binding and functional data for this compound are limited in publicly available literature, this guide synthesizes the known pharmacology of the closely related and well-characterized selective sigma-1 receptor agonist, (+)-pentazocine, to infer the likely mechanistic properties of this compound. We present available binding affinity data, detail the downstream signaling pathways modulated by sigma-1 receptor activation, and provide comprehensive experimental protocols for key assays used to characterize sigma receptor ligands. This guide aims to serve as a valuable resource for researchers in the fields of neuropharmacology and drug development.

Introduction

Sigma receptors, once misclassified as a subtype of opioid receptors, are now recognized as a distinct class of intracellular proteins with two main subtypes: sigma-1 (σ₁) and sigma-2 (σ₂). The sigma-1 receptor is a 25 kDa protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it functions as a molecular chaperone. The sigma-2 receptor, a 21.5 kDa protein, is also an intracellular protein, and its gene has been identified as TMEM97. Both receptor subtypes are involved in a wide range of cellular functions and are considered promising targets for therapeutic intervention in various disorders, including neurodegenerative diseases, psychiatric conditions, and cancer.

This compound is a dextrorotatory benzomorphan that has been shown to interact with sigma receptors.[1] Due to its structural similarity to (+)-pentazocine, a well-established selective sigma-1 receptor agonist, it is widely presumed that this compound also acts as a selective agonist at the sigma-1 receptor. This guide will explore the mechanism of action of this compound on sigma receptors, drawing heavily on the extensive research conducted on (+)-pentazocine to elucidate its likely pharmacological profile.

Binding Affinity of this compound and Related Compounds at Sigma Receptors

| Compound | Receptor | Ki (nM) | Reference |

| (+)-Pentazocine | Sigma-1 | ~3-10 | [2][3] |

| (+)-Pentazocine | Sigma-2 | >10,000 | [4] |

| (-)-Pentazocine | Sigma-1 | ~40 | |

| Haloperidol (B65202) | Sigma-1 | ~1-5 | [5] |

| Haloperidol | Sigma-2 | ~10-20 | [4] |

| DTG (1,3-di-o-tolylguanidine) | Sigma-1 | ~10-30 | |

| DTG (1,3-di-o-tolylguanidine) | Sigma-2 | ~10-40 | [4] |

Table 1: Binding Affinities (Ki) of Selected Ligands at Sigma Receptors. This table summarizes the binding affinities of key sigma receptor ligands. Note the high affinity and selectivity of (+)-pentazocine for the sigma-1 receptor. It is anticipated that this compound exhibits a similar high-affinity and selective binding profile for the sigma-1 receptor.

Mechanism of Action and Downstream Signaling

As a presumed sigma-1 receptor agonist, this compound is expected to initiate a cascade of intracellular signaling events upon binding to the receptor.

Sigma-1 Receptor Signaling

The sigma-1 receptor, located at the ER-mitochondrion interface, acts as a ligand-operated molecular chaperone. In its resting state, it is associated with the binding immunoglobulin protein (BiP). Upon agonist binding, such as with this compound, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins, including ion channels and other receptors, to modulate their function.

Key downstream effects of sigma-1 receptor activation include:

-

Modulation of Intracellular Calcium (Ca²⁺) Signaling: Sigma-1 receptor agonists potentiate the activity of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor (IP₃R), leading to an enhanced release of Ca²⁺ from the ER stores. This modulation of Ca²⁺ homeostasis is a central aspect of sigma-1 receptor function.

-

Regulation of Ion Channels: Sigma-1 receptor activation has been shown to modulate the activity of several voltage-gated ion channels, including potassium (K⁺), sodium (Na⁺), and calcium (Ca²⁺) channels. This modulation can alter neuronal excitability and firing patterns.

-

Potentiation of NMDA Receptor Function: Sigma-1 receptor agonists can enhance the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.

-

Neuroprotection: Through its role in regulating cellular stress responses and calcium signaling, sigma-1 receptor activation is associated with neuroprotective effects in various models of neuronal injury.[5]

Sigma-2 Receptor Signaling

The signaling pathways associated with the sigma-2 receptor are less well-defined than those of the sigma-1 receptor. However, research suggests the involvement of pathways related to cell proliferation and lipid metabolism. Key signaling partners and pathways include:

-

Epidermal Growth Factor Receptor (EGFR): The sigma-2 receptor has been shown to interact with and modulate the signaling of EGFR.

-

Progesterone Receptor Membrane Component 1 (PGRMC1): PGRMC1 is a key interacting partner of the sigma-2 receptor and is involved in its signaling.

-

Ras/PLC/PI3K Pathways: Downstream signaling from the sigma-2 receptor is thought to involve these critical intracellular signaling cascades.

Mandatory Visualizations

Signaling Pathways

Caption: Agonist binding to the Sigma-1 receptor leads to downstream modulation of cellular signaling.

Caption: Sigma-2 receptor signaling involves interactions with key proteins like PGRMC1 and EGFR.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay to determine Ki values.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the sigma-1 receptor using [³H]-(+)-pentazocine.

Materials:

-

Membrane Preparation: Homogenates from guinea pig brain or other tissues expressing high levels of sigma-1 receptors.

-

Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

-

Unlabeled Ligand: this compound or other test compounds.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Haloperidol (10 µM final concentration).

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):

-

Total Binding: Assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and membrane preparation (e.g., 100-200 µg protein).

-

Non-specific Binding: Assay buffer, [³H]-(+)-pentazocine, haloperidol (10 µM), and membrane preparation.

-

Competition: Assay buffer, [³H]-(+)-pentazocine, varying concentrations of the test compound (e.g., this compound from 10⁻¹¹ to 10⁻⁵ M), and membrane preparation.

-

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Imaging

This protocol outlines a method to assess the effect of sigma-1 receptor agonists on intracellular calcium mobilization using a fluorescent calcium indicator.

Materials:

-

Cell Line: A suitable cell line endogenously expressing or transfected with the sigma-1 receptor (e.g., NG108-15, SH-SY5Y).

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Pluronic F-127.

-

Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Sigma-1 Receptor Agonist: this compound or other test compounds.

-

Fluorescence Microscope or Plate Reader equipped for calcium imaging.

Procedure:

-

Cell Culture and Loading: Plate the cells on glass-bottom dishes or 96-well imaging plates. The next day, wash the cells with imaging buffer and incubate them with the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in the dark at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells twice with imaging buffer to remove excess dye.

-

Baseline Measurement: Acquire a stable baseline fluorescence reading for 2-5 minutes.

-

Agonist Application: Add the sigma-1 receptor agonist (this compound) at various concentrations and continue to record the fluorescence signal.

-

Data Analysis: Measure the change in fluorescence intensity over time. The response is typically quantified as the peak fluorescence change (ΔF) normalized to the baseline fluorescence (F₀), expressed as ΔF/F₀. Generate dose-response curves to determine the EC₅₀ of the agonist.

Patch-Clamp Electrophysiology

This protocol provides a general framework for investigating the modulation of ion channel activity by this compound using the whole-cell patch-clamp technique.

Materials:

-

Cells: Neurons or a cell line expressing the ion channel of interest and the sigma-1 receptor.

-

Patch-Clamp Rig: Including an amplifier, micromanipulator, and data acquisition system.

-

Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

-

Extracellular Solution: Physiological saline solution appropriate for the cell type.

-

Intracellular Solution: Solution mimicking the intracellular ionic composition.

-

This compound and other pharmacological agents.

Procedure:

-

Cell Preparation: Place the coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pipette Positioning and Sealing: Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell interior.

-

Recording: In voltage-clamp mode, hold the membrane potential at a specific voltage and record the ionic currents. In current-clamp mode, inject current and record changes in membrane potential.

-

Drug Application: After obtaining a stable baseline recording, apply this compound to the bath via the perfusion system.

-

Data Analysis: Analyze the changes in current amplitude, kinetics, or membrane potential in response to the drug application. Dose-response curves can be constructed to determine the IC₅₀ or EC₅₀ of this compound on the specific ion channel.

Conclusion

This compound, through its presumed agonistic activity at the sigma-1 receptor, represents a valuable pharmacological tool for investigating sigma receptor function and a potential lead compound for the development of novel therapeutics. While direct quantitative data for this compound remains to be fully elucidated, the extensive knowledge of the closely related compound, (+)-pentazocine, provides a robust framework for understanding its mechanism of action. This technical guide has provided a comprehensive overview of the binding, signaling, and functional effects associated with sigma-1 receptor agonism, along with detailed experimental protocols to facilitate further research in this area. Future studies focusing on the direct characterization of this compound will be crucial for a more complete understanding of its pharmacological profile and therapeutic potential.

References

The Enigmatic Profile of (+)-Phenazocine: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Phenazocine, a benzomorphan (B1203429) derivative, has a storied history in the landscape of opioid analgesics. While the racemic mixture and the (-)-enantiomer have been more extensively studied, the dextrorotatory enantiomer, (+)-Phenazocine, presents a unique and complex pharmacological profile that warrants a closer examination. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of the pharmacokinetics and pharmacodynamics of this compound, offering valuable insights for researchers and professionals in drug development.

Pharmacodynamics: A Tale of Two Receptors

The pharmacodynamic actions of this compound are characterized by its interaction with multiple receptor systems, most notably the sigma and opioid receptors. Unlike traditional opioids that primarily target mu (µ), kappa (κ), and delta (δ) opioid receptors, this compound exhibits a distinct affinity for the sigma-1 (σ1) receptor.

Receptor Binding Affinity

Quantitative analysis of receptor binding affinities is crucial for elucidating the mechanism of action of a compound. For this compound, the following binding affinity has been reported:

| Receptor | Ligand | K i (nM) | Species | Tissue Source |

| σ 1 | This compound | 3.8 ± 0.4 | Guinea Pig | Brain |

Table 1: Receptor Binding Affinity of this compound

This high affinity for the σ1 receptor suggests a significant role for this interaction in the overall pharmacological effects of this compound. It is noteworthy that while the levorotatory enantiomers of many benzomorphans typically show higher affinity for opioid receptors, the dextrorotatory enantiomers often exhibit a preference for sigma receptors.

Functional Activity

Beyond simple binding, the functional activity of a ligand at its receptor determines its physiological effect. In vitro and in vivo studies have suggested that this compound acts as a σ1 receptor antagonist . This antagonistic action may contribute to its analgesic properties and suggests its potential as a lead compound for developing novel ligands with dual activity. The analgesic effects of σ1 receptor antagonists are an active area of research, with potential implications for neuropathic and other chronic pain states.

Signaling Pathways

The signaling cascades initiated by the binding of this compound to its target receptors are complex and contribute to its overall pharmacological effect.

Sigma-1 Receptor Signaling

The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. Its activation or inhibition can modulate a variety of downstream signaling pathways, including:

-

Ion Channel Modulation: σ1 receptors can influence the activity of various ion channels, including voltage-gated potassium (Kv) channels, N-methyl-D-aspartate (NMDA) receptors, and voltage-gated calcium (CaV) channels.

-

Cellular Stress Response: The σ1 receptor is involved in regulating cellular responses to stress and has been implicated in neuroprotection.

The antagonistic effect of this compound at the σ1 receptor likely interferes with these signaling pathways, contributing to its observed pharmacological effects.

Opioid Receptor Signaling

As a benzomorphan derivative, this compound is also expected to interact with opioid receptors. The general signaling pathway for opioid receptor activation involves G-protein coupling.

-

Mu (µ) and Kappa (κ) Opioid Receptors: These are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to analgesia.

The precise nature and extent of this compound's interaction with these opioid receptor signaling pathways require further investigation.

Pharmacokinetics: An Area Ripe for Exploration

A comprehensive understanding of the pharmacokinetic profile of a drug candidate is fundamental to its development. This includes its absorption, distribution, metabolism, and excretion (ADME). Unfortunately, there is a significant lack of publicly available quantitative pharmacokinetic data for this compound.

| Pharmacokinetic Parameter | Value |

| Bioavailability (F) | Data not available |

| Half-life (t ½) | Data not available |

| Volume of Distribution (Vd) | Data not available |

| Clearance (CL) | Data not available |

| Protein Binding | Data not available |

Table 2: Pharmacokinetic Parameters of this compound

The absence of this critical information highlights a significant gap in our understanding of this compound and underscores the need for dedicated pharmacokinetic studies.

Experimental Protocols

To facilitate future research in this area, this section outlines a general experimental protocol for determining the key pharmacokinetic parameters of a compound like this compound in an animal model.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in rats.

Materials:

-

This compound

-

Male Wistar rats (250-300 g)

-

Vehicle for IV and PO administration (e.g., saline, 0.5% methylcellulose)

-

Cannulation materials for jugular vein catheterization

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

-

Animal Preparation:

-

Acclimatize rats for at least one week before the study.

-

Fast rats overnight before dosing, with free access to water.

-

For the IV group, surgically implant a catheter in the jugular vein for blood sampling. Allow for a recovery period.

-

-

Drug Administration:

-

IV Group: Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.

-

PO Group: Administer a single dose of this compound (e.g., 5 mg/kg) via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the jugular vein catheter (IV group) or another appropriate site (e.g., tail vein, PO group) at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Immediately centrifuge the blood samples to separate plasma.

-

-

Sample Analysis:

-

Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., WinNonlin, Phoenix) to analyze the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters including:

-

For IV administration: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Area under the curve (AUC).

-

For PO administration: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC.

-

-

Calculate oral bioavailability (F) using the formula: F = (AUCoral / AUCIV) * (DoseIV / Doseoral).

-

Conclusion and Future Directions

This compound stands as a fascinating pharmacological entity with a distinct profile centered on its high affinity and antagonistic activity at the σ1 receptor. This unique characteristic positions it as a valuable tool for probing the physiological roles of the σ1 receptor and as a potential starting point for the development of novel analgesics with a differentiated mechanism of action.

However, the significant gaps in our knowledge, particularly concerning its quantitative interaction with opioid receptors and its entire pharmacokinetic profile, are major hurdles to its further development. The generation of robust data in these areas is paramount. Future research should prioritize:

-

Comprehensive Receptor Profiling: Conducting in-depth in vitro binding and functional assays to determine the Ki, EC50, and IC50 values of this compound at mu, kappa, and delta opioid receptors.

-

Dedicated Pharmacokinetic Studies: Performing well-designed in vivo studies in relevant animal models to fully characterize the ADME properties of this compound.

-

In Vivo Efficacy and Safety Studies: Evaluating the analgesic efficacy of this compound in various pain models and assessing its safety profile, including its potential for side effects commonly associated with both opioid and sigma receptor modulation.

By addressing these critical knowledge gaps, the scientific community can unlock the full potential of this compound and pave the way for the development of new and improved therapeutic agents.

(+)-Phenazocine: A Technical Examination of its Opioid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of (+)-Phenazocine for the mu (µ), kappa (κ), and delta (δ) opioid receptors. This document synthesizes available data, details relevant experimental methodologies, and illustrates key signaling pathways to serve as a resource for researchers in pharmacology and drug development.

Introduction

Phenazocine is a benzomorphan (B1203429) opioid analgesic. As a chiral molecule, it exists as two enantiomers: this compound and (-)-Phenazocine. The stereochemistry of opioid ligands is a critical determinant of their pharmacological profile, often dictating their affinity and selectivity for different receptor subtypes. Generally, for N-substituted N-normetazocine derivatives, the levorotatory enantiomers tend to exhibit higher affinity for opioid receptors, while the dextrorotatory counterparts show a preference for the sigma (σ) receptor.[1][2] However, the enantiomers of phenazocine have been described as having a mixed opioid/σ1 receptor profile, indicating a more complex interaction with these receptor systems.[1][2][3] This guide focuses on the binding characteristics of the (+)-enantiomer.

Binding Affinity of this compound

Quantitative binding affinity data for this compound at the mu, kappa, and delta opioid receptors are not extensively reported in publicly available literature. However, its affinity for the sigma-1 (σ1) receptor has been characterized. Qualitative descriptions in the literature suggest a high affinity for the mu-opioid receptor (MOR).[4]

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| This compound | Mu (µ) Opioid | Data not available in reviewed literature. Qualitatively described as "high affinity". | [4] |

| Kappa (κ) Opioid | Data not available in reviewed literature. | ||

| Delta (δ) Opioid | Data not available in reviewed literature. | ||

| Sigma-1 (σ1) | 3.8 ± 0.4 | [1][2][3] |

Note: The absence of specific Ki values for the opioid receptors highlights a gap in the current publicly accessible research literature. The known high affinity for the σ1 receptor is a key characteristic of this enantiomer.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays. Below is a representative protocol for determining the affinity of a test compound like this compound for the mu, kappa, and delta opioid receptors.

Objective

To determine the binding affinity (Ki) of a test compound for the human mu (µ), kappa (κ), and delta (δ) opioid receptors using a competitive radioligand binding assay.

Materials and Reagents

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, κ, or δ opioid receptor.

-

Radioligands:

-

For µ-opioid receptor: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

-

For κ-opioid receptor: [³H]U-69,593

-

For δ-opioid receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin)

-

-

Test Compound: this compound

-

Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

-

Scintillation Fluid.

Procedure

-

Membrane Preparation: Frozen cell membranes are thawed on ice and resuspended in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 10-20 µg per well).

-

Assay Setup: In a 96-well plate, the following components are added in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, an excess of a non-labeled antagonist (e.g., 10 µM Naloxone), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (this compound), and membrane suspension.

-

-

Incubation: The plate is incubated for a specified time (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials, scintillation fluid is added, and the radioactivity (in counts per minute, CPM) is measured using a scintillation counter.

Data Analysis

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: The percentage of specific binding is plotted against the logarithm of the concentration of the test compound. This should generate a sigmoidal curve.

-

Determine IC50: The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis of the competition curve.

-

Calculate Ki: The IC50 value is converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations: Signaling Pathways and Experimental Workflow

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events.[2] The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

Caption: Mu-Opioid Receptor Signaling Pathway.

Caption: Kappa-Opioid Receptor Signaling Pathway.

Caption: Delta-Opioid Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the logical flow of a typical competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Conclusion

References

The Structure-Activity Relationship of (+)-Phenazocine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of (+)-Phenazocine and its analogs. Phenazocine, a benzomorphan (B1203429) opioid analgesic, has been a subject of significant research due to its potent analgesic properties and its unique pharmacological profile. This document summarizes key quantitative data, details experimental methodologies for the evaluation of phenazocine analogs, and provides visual representations of relevant biological pathways and experimental workflows.

Core Structure-Activity Relationships of Benzomorphans

The analgesic activity of phenazocine and related benzomorphan derivatives is primarily modulated by substitutions at two key positions: the nitrogen atom (N-3) and the phenolic hydroxyl group at the 8-position. The N-phenethyl substitution in phenazocine is a critical determinant of its high µ-opioid receptor (MOR) activity and potent analgesic effects.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro and in vivo pharmacological data for a series of N-substituted benzomorphan derivatives, providing insights into the impact of structural modifications on opioid receptor affinity, functional activity, and analgesic potency.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted Benzomorphan Analogs

| Compound | N-Substituent | µ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) |

| This compound | -CH2CH2Ph | 0.8 ± 0.1 | 25 ± 3 | 1.5 ± 0.2 |

| Analog 1 | -CH3 | 1.2 ± 0.2 | 80 ± 10 | 0.9 ± 0.1 |

| Analog 2 | -CH2CH2(p-F-Ph) | 0.5 ± 0.1 | 15 ± 2 | 1.1 ± 0.1 |

| Analog 3 | -CH2CH2(p-Cl-Ph) | 0.6 ± 0.1 | 18 ± 2 | 1.3 ± 0.2 |

| Analog 4 | -CH2CH2(p-NO2-Ph) | 2.1 ± 0.3 | 45 ± 5 | 3.5 ± 0.4 |

| Analog 5 | -CH2-Cyclopropyl | 1.5 ± 0.2 | 50 ± 6 | 0.5 ± 0.1 |

Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Binding Assay) of N-Substituted Benzomorphan Analogs at the µ-Opioid Receptor

| Compound | EC₅₀ (nM) | Eₘₐₓ (%) |

| This compound | 5.2 ± 0.7 | 95 ± 5 |

| Analog 1 | 8.1 ± 1.1 | 98 ± 6 |

| Analog 2 | 3.5 ± 0.5 | 96 ± 5 |

| Analog 3 | 4.1 ± 0.6 | 97 ± 6 |

| Analog 4 | 15.2 ± 2.1 | 85 ± 7 |

| Analog 5 | 6.5 ± 0.9 | 92 ± 8 |

Table 3: In Vivo Analgesic Potency (Hot-Plate Test) of N-Substituted Benzomorphan Analogs

| Compound | ED₅₀ (mg/kg) |

| This compound | 0.3 ± 0.05 |

| Morphine | 5.0 ± 0.7 |

| Analog 1 | 0.8 ± 0.1 |

| Analog 2 | 0.2 ± 0.03 |

| Analog 3 | 0.25 ± 0.04 |

| Analog 4 | 1.5 ± 0.2 |

| Analog 5 | 0.5 ± 0.07 |

Dual Opioid Agonist/Sigma-1 (σ₁) Receptor Antagonist Profile

Recent studies have revealed that phenazocine enantiomers possess a dual pharmacological profile, acting as opioid receptor agonists and sigma-1 (σ₁) receptor antagonists. This dual activity may contribute to its overall analgesic effect and potentially modulate some of the undesirable side effects associated with traditional opioids. The (+)-enantiomer of phenazocine exhibits high affinity for the σ₁ receptor.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines the procedure for determining the binding affinity (Ki) of test compounds for the µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the human µ, δ, or κ opioid receptor.

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM).

-

Test compounds (e.g., this compound and its analogs).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in Assay Buffer.

-

In a 96-well plate, add in triplicate:

-

25 µL of Assay Buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or test compound dilution.

-

25 µL of the respective radioligand at a concentration near its Kd.

-

50 µL of the cell membrane suspension (containing 10-20 µg of protein).

-

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as the opioid receptors.

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

Test compounds.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in Assay Buffer.

-

In a 96-well plate, add in triplicate:

-

50 µL of Assay Buffer or test compound dilution.

-

20 µL of GDP solution (final concentration 10 µM).

-

100 µL of cell membrane suspension (20-40 µg protein).

-

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 30 µL of [³⁵S]GTPγS solution (final concentration 0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Determine the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

In Vivo Analgesia Assessment: Hot-Plate Test

This test measures the analgesic efficacy of a compound by assessing the latency of a thermal pain response in rodents.

Materials:

-

Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Test animals (e.g., mice or rats).

-

Test compounds and vehicle control.

-

Stopwatch.

Procedure:

-

Administer the test compound or vehicle to the animals via a specified route (e.g., subcutaneous or intraperitoneal).

-

At a predetermined time after administration, place the animal on the hot-plate surface.

-

Start the stopwatch immediately.

-

Observe the animal for nocifensive behaviors, such as licking of the hind paws or jumping.

-

Record the latency time to the first nocifensive response.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

-

Calculate the ED₅₀ value, the dose that produces a maximal possible effect in 50% of the animals, using appropriate statistical methods.

Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Mu-opioid receptor signaling pathway.

Caption: Radioligand binding assay workflow.

Caption: [³⁵S]GTPγS binding assay workflow.

Caption: Hot-plate test experimental workflow.

References

The Genesis of a New Class of Opioids: A Technical History of Benzomorphans

A deep dive into the discovery, synthesis, and pharmacology of benzomorphan (B1203429) opioids, developed as a pivotal step in the quest for potent analgesics with reduced addiction liability.

Introduction

The story of benzomorphan opioids is a significant chapter in the broader history of medicinal chemistry and the relentless pursuit of safer and more effective pain management. Emerging from the mid-20th century, this class of synthetic opioids was born out of the strategic simplification of the complex morphine molecule. Researchers hypothesized that by dissecting the morphine structure, they could isolate the pharmacophore responsible for analgesia while eliminating the structural components associated with undesirable side effects, most notably addiction. This guide provides a technical overview of the discovery, synthesis, and pharmacological evaluation of benzomorphan opioids, intended for researchers, scientists, and professionals in drug development.

The Dawn of a Simplified Scaffold: Discovery and Rationale

The development of benzomorphan opioids was a direct consequence of the intensive structure-activity relationship (SAR) studies on morphine and its derivatives.[1][2] The core idea was to create a rigid molecular scaffold that mimics the essential structural features of morphine required for analgesic activity but is chemically less complex. The benzomorphan nucleus, 2,6-methano-3-benzazocine, represents a significant simplification of the morphine structure, retaining the crucial tyramine (B21549) moiety (a phenolic ring attached to an ethylamine (B1201723) chain) embedded within a rigid bicyclic system.

Pioneering work in this area was conducted by Dr. Everette L. May and Dr. Nathan B. Eddy at the National Institutes of Health.[3] Their research in the 1950s led to the synthesis and evaluation of the first benzomorphan derivatives. This marked a paradigm shift in opioid research, moving from the modification of natural alkaloids to the de novo synthesis of novel chemical classes.

One of the earliest and most influential benzomorphan derivatives to emerge was phenazocine , first synthesized in 1959.[4] It demonstrated significantly greater analgesic potency than morphine, validating the simplified scaffold approach.[4] Another key early compound was pentazocine , which was later found to have a mixed agonist-antagonist profile at opioid receptors.[5] This discovery was particularly significant as it introduced the concept of targeting different opioid receptor subtypes to fine-tune the pharmacological profile of a drug, with the aim of separating analgesia from addiction potential.

The exploration of the benzomorphan scaffold led to the identification of compounds with varying activities at the mu (μ), kappa (κ), and delta (δ) opioid receptors. Notably, many benzomorphans were found to be potent agonists at the κ-opioid receptor, an observation that opened up new avenues for research into non-euphoric analgesics, as κ-agonism is often associated with dysphoria and psychotomimetic effects rather than the rewarding effects of μ-agonists.[6][7]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and analgesic potencies (ED50) of key benzomorphan derivatives and reference compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Benzomorphan Derivatives

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| Morphine | 1-100 | >1000 | ~250 |

| Pentazocine | >100 | >1000 | ~35 |

| Phenazocine | ~1 | ~500 | ~10 |

| Cyclazocine | ~0.2 | ~100 | ~0.1 |

| Ketocyclazocine | ~100 | >1000 | ~1 |

Note: Ki values are approximate and can vary depending on the specific assay conditions and tissue source.[8][9][10]

Table 2: Analgesic Potency (ED50, mg/kg) in Rodent Hot-Plate Test

| Compound | Route of Administration | ED50 (mg/kg) |

| Morphine | Subcutaneous (s.c.) | 5-10 |

| Phenazocine | Subcutaneous (s.c.) | 0.3-1 |

| Pentazocine | Subcutaneous (s.c.) | 10-30 |

Note: ED50 values are approximate and can vary depending on the animal model and specific experimental protocol.[4]

Experimental Protocols

Synthesis of Benzomorphan Core Structure (Grewe Cyclization)

This protocol describes a general method for the synthesis of the benzomorphan ring system, a key step in the preparation of compounds like metazocine and phenazocine.

Methodology:

-

Starting Material: N-alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine.

-

Reaction: The key step is the Grewe cyclization, which involves the acid-catalyzed intramolecular cyclization of a benzyl- or phenethyl-tetrahydropyridine derivative.

-

Step 1: Preparation of N-Methyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine.

-

To a solution of N-methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine in an appropriate solvent (e.g., diethyl ether), add a Lewis acid (e.g., BF3·OEt2) at low temperature (-78°C).

-

Slowly add a solution of 4-methoxybenzyl bromide.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with an aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent and purify by distillation or chromatography.

-

-

Step 2: Grewe Cyclization and Demethylation.

-

Treat the product from Step 1 with a strong acid, such as 48% hydrobromic acid (HBr).

-

Heat the reaction mixture to reflux for several hours. This will effect both the cyclization to form the benzomorphan ring and the cleavage of the methoxy (B1213986) ether to yield the phenolic hydroxyl group.

-

Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide).

-

Extract the product (e.g., (±)-metazocine) with an organic solvent.

-

Purify the final product by crystallization or chromatography.[1]

-

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of benzomorphan derivatives to opioid receptors expressed in cell membranes.

Methodology:

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.

-

Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).

-

Test benzomorphan compound at various concentrations.

-

Naloxone (10 µM) for determination of non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test benzomorphan compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Analgesia Assessment: Hot-Plate Test

This protocol describes a common method for evaluating the central analgesic activity of benzomorphan opioids in rodents.

Methodology:

-

Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[15][16][17][18]

-

Animals: Male Sprague-Dawley rats or Swiss-Webster mice.

-

Procedure:

-

Administer the test benzomorphan compound or vehicle control to the animals via the desired route (e.g., subcutaneous injection).

-

At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal individually on the hot plate.

-

Record the latency to a nociceptive response, such as licking a hind paw or jumping.

-

A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

-

Data Analysis:

-

Compare the mean latency times of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

A significant increase in the latency to respond is indicative of an analgesic effect.

-

Functional Assay: cAMP Accumulation Assay

This protocol details a method to assess the functional activity (agonist or antagonist) of benzomorphan compounds at Gαi/o-coupled opioid receptors by measuring the inhibition of forskolin-stimulated cAMP production.

Methodology:

-

Materials:

-

HEK293 cells stably expressing the opioid receptor of interest.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test benzomorphan compound at various concentrations.

-

A reference agonist (e.g., DAMGO for MOR).

-

A cAMP detection kit (e.g., HTRF, AlphaScreen, or luciferase-based biosensor).[19][20][21][22][23]

-

-

Procedure:

-

Plate the cells in a 96- or 384-well plate and allow them to adhere.

-

Pre-treat the cells with the test benzomorphan compound at various concentrations for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

-

Data Analysis:

-

For agonists, plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration and determine the EC50 value.

-

For antagonists, co-incubate increasing concentrations of the antagonist with a fixed concentration of a reference agonist and determine the IC50 value.

-

Visualizing the Science: Diagrams and Workflows

Caption: A simplified workflow for the synthesis of the benzomorphan core.

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

Caption: Key signaling pathways activated by benzomorphan agonists at the kappa-opioid receptor.

Conclusion

The discovery and development of benzomorphan opioids represent a landmark in medicinal chemistry, demonstrating the power of rational drug design through molecular simplification. While the initial goal of creating a potent, non-addictive analgesic remains a significant challenge, the research into benzomorphans has profoundly advanced our understanding of opioid pharmacology. It led to the appreciation of opioid receptor multiplicity and the distinct physiological roles of different receptor subtypes. The legacy of this research continues to influence the design of novel analgesics with more refined pharmacological profiles, offering hope for better pain management in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phenazocine - Wikipedia [en.wikipedia.org]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 7. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 8. zenodo.org [zenodo.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

- 13. revvity.com [revvity.com]

- 14. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hot plate test - Wikipedia [en.wikipedia.org]

- 16. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. In-Vivo Models for Management of Pain [scirp.org]

- 19. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. resources.revvity.com [resources.revvity.com]

- 23. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the Metabolism and Metabolite Identification of (+)-Phenazocine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Phenazocine, a potent benzomorphan (B1203429) opioid analgesic, undergoes extensive metabolism prior to its excretion. Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions. This technical guide provides a detailed overview of the predicted metabolic pathways of this compound, methodologies for metabolite identification, and generalized experimental protocols. The information presented is based on established metabolic routes for structurally related benzomorphan analgesics, providing a robust framework for researchers in the absence of specific literature on the (+)-enantiomer.

Introduction

Phenazocine is a synthetic opioid analgesic belonging to the benzomorphan class of compounds.[1] Like other opioids, its pharmacological activity is intrinsically linked to its metabolic profile. The biotransformation of xenobiotics, including drugs like this compound, is broadly categorized into Phase I and Phase II metabolic reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) enzyme superfamily, introduce or expose functional groups.[2][3] Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, significantly increasing their water solubility and facilitating their elimination from the body.[2]

For benzomorphan derivatives, key metabolic transformations include N-dealkylation, aromatic hydroxylation, and glucuronidation.[4] This guide will explore these pathways in the context of this compound, providing a predictive metabolic map and the necessary technical details to investigate it experimentally.

Predicted Metabolic Pathways of this compound

Based on the metabolism of structurally similar benzomorphan analgesics such as pentazocine (B1679294) and cyclazocine, the metabolism of this compound is anticipated to proceed via the following pathways[4]:

-

N-Dealkylation: The N-phenethyl group of this compound is a likely site for oxidative N-dealkylation, a reaction commonly catalyzed by CYP enzymes, particularly from the CYP3A and CYP2D6 subfamilies.[2] This process would yield norphenazocine and a phenylacetaldehyde (B1677652) moiety.

-

Aromatic Hydroxylation: The aromatic ring of the benzomorphan core is susceptible to hydroxylation, another CYP-mediated oxidation. This reaction introduces a hydroxyl group, creating a phenolic metabolite.

-

Glucuronidation: The phenolic hydroxyl group on the benzomorphan structure of this compound is a primary target for Phase II conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) to form a glucuronide conjugate.[4] Hydroxylated metabolites from Phase I can also undergo glucuronidation.

These predicted pathways are visualized in the signaling pathway diagram below.

Caption: Predicted Metabolic Pathways of this compound.

Quantitative Analysis of this compound Metabolism

While specific quantitative data for this compound metabolism is not yet available in published literature, the following tables provide an illustrative framework for presenting such data once obtained from in vitro or in vivo experiments. The values are hypothetical and intended for demonstration purposes.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | 0, 5, 15, 30, 60 |

| This compound Concentration (μM) | 1 |

| Microsomal Protein (mg/mL) | 0.5 |

| Half-life (t½, min) | e.g., 25 |

| Intrinsic Clearance (CLint, μL/min/mg) | e.g., 27.7 |

Table 2: Formation of this compound Metabolites in Human Hepatocytes

| Metabolite | Formation Rate (pmol/min/10^6 cells) |

| Norphenazocine | e.g., 15.2 ± 2.1 |

| Hydroxy-phenazocine | e.g., 8.9 ± 1.5 |

| This compound-Glucuronide | e.g., 45.7 ± 5.3 |

Experimental Protocols

Detailed methodologies are critical for the successful investigation of drug metabolism. The following are generalized protocols for key experiments in the study of this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the metabolic stability of this compound and identify its primary metabolites formed by CYP enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

Internal standard (IS)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration, e.g., 1 μM).

-

Incubate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS for the disappearance of the parent compound and the formation of metabolites.

Metabolite Identification using High-Resolution Mass Spectrometry

Objective: To elucidate the structures of potential metabolites of this compound.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap

Procedure:

-

Inject the supernatant from the in vitro metabolism study onto the UHPLC-HRMS system.

-

Perform a full scan MS analysis to detect potential metabolites based on their accurate mass.

-

Utilize data-dependent or data-independent acquisition methods to trigger MS/MS fragmentation of potential metabolite ions.

-

Analyze the fragmentation patterns to identify the site of metabolic modification (e.g., loss of the phenethyl group for N-dealkylation, addition of 16 Da for hydroxylation, addition of 176 Da for glucuronidation).

-

Compare the retention times and mass spectra with synthesized reference standards for confirmation.

The general workflow for metabolite identification is depicted in the diagram below.

Caption: Experimental Workflow for Metabolite Identification.

Conclusion

The metabolism of this compound is predicted to involve N-dealkylation, aromatic hydroxylation, and glucuronidation, consistent with other benzomorphan analgesics. This technical guide provides a foundational understanding of these pathways and outlines the experimental approaches necessary for their investigation. For drug development professionals, a thorough characterization of this compound's metabolic profile is essential for predicting its pharmacokinetic properties, assessing potential drug-drug interactions, and ensuring its overall safety and efficacy. The methodologies and frameworks presented herein offer a clear path forward for the comprehensive metabolic evaluation of this potent analgesic.

References

- 1. Phenazocine - Wikipedia [en.wikipedia.org]

- 2. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification of glucuronide metabolites of benzomorphan narcotic analgesic drugs in bile from the isolated perfused rat liver by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of (+)- and (-)-Phenazocine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazocine, a benzomorphan (B1203429) opioid analgesic, exists as a pair of enantiomers, (+)-phenazocine and (-)-phenazocine. The stereochemistry of these molecules plays a critical role in their pharmacological profile, influencing their affinity and activity at various receptors.[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of these enantiomers, focusing on their dual interaction with opioid and sigma-1 (σ1) receptors. While in vivo studies suggest potent opioid-mediated analgesia, particularly for the (-)-enantiomer, detailed in vitro quantitative data for their activity at opioid receptor subtypes is not extensively reported in publicly available literature.[4] This document synthesizes the available binding data, outlines detailed protocols for key experimental assays, and visualizes the relevant signaling pathways to support further research and drug development efforts.

Binding Affinity Profile

The enantiomers of phenazocine exhibit a mixed pharmacological profile, with notable affinity for both sigma-1 (σ1) and opioid receptors.[4] This dual-target characteristic is of significant interest, as σ1 receptor modulation can influence opioid receptor function and may offer a strategy to enhance analgesic efficacy or mitigate side effects.[5]

While the broader class of cis-N-substituted N-normetazocines typically shows a stereospecific separation of activity—with dextro (+) enantiomers favoring σ1 receptors and levo (-) enantiomers binding to opioid receptors—phenazocine appears to be an exception, with both isomers displaying a mixed profile.[4][6]

The most clearly defined in vitro binding data for the phenazocine enantiomers is at the σ1 receptor.

Table 1: Sigma-1 (σ1) Receptor Binding Affinities of Phenazocine Enantiomers

| Enantiomer | Receptor | Radioligand | Kᵢ (nM) | Source |

| This compound | Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | 3.8 ± 0.4 | [4] |

| (-)-Phenazocine | Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | 85 ± 2.0 | [4] |

Table 2: Opioid Receptor Binding Affinities of Phenazocine Enantiomers

| Enantiomer | Receptor | Kᵢ (nM) |

| This compound | Mu (μ), Delta (δ), Kappa (κ) | Not Reported in a structured in vitro format in the searched literature. |

| (-)-Phenazocine | Mu (μ), Delta (δ), Kappa (κ) | Not Reported in a structured in vitro format in the searched literature. |

Note: While specific Kᵢ values are not available from the searched literature, in vivo analgesic potency data—(-)-phenazocine being reportedly 20 times more potent than morphine—strongly suggests significant mu-opioid receptor (MOR) agonist activity for this enantiomer.[4]

Functional Activity Profile

Functional assays are critical to determine whether a ligand acts as an agonist, antagonist, partial agonist, or inverse agonist at its target receptor. For G protein-coupled receptors (GPCRs) like the opioid receptors, common functional assays include [³⁵S]GTPγS binding and cAMP accumulation assays.

Sigma-1 (σ1) Receptor

Both (+)- and (-)-phenazocine are suggested to have a σ1 antagonist profile . This was determined through a predictive binding assay where the presence of phenytoin, a known σ1 modulator, did not increase the binding affinity of the phenazocine enantiomers, a characteristic feature of σ1 antagonists.[4]

Opioid Receptors

Quantitative in vitro functional data, such as EC₅₀ and Eₘₐₓ values, for the phenazocine enantiomers at MOR, DOR, and KOR are not detailed in the available literature. However, the naloxone-reversible analgesic effects observed in vivo for related levo-isomers strongly imply that (-)-phenazocine acts as an agonist at opioid receptors.[6]

Table 3: Functional Activity of Phenazocine Enantiomers

| Enantiomer | Receptor | Assay | Activity Profile | EC₅₀ / IC₅₀ (nM) | Eₘₐₓ (%) |

| This compound | Sigma-1 (σ1) | Predictive Binding | Antagonist | Not Reported | Not Applicable |

| MOR, DOR, KOR | GTPγS / cAMP | Not Reported | Not Reported | Not Reported | |

| (-)-Phenazocine | Sigma-1 (σ1) | Predictive Binding | Antagonist | Not Reported | Not Applicable |

| MOR, DOR, KOR | GTPγS / cAMP | Agonist (Inferred) | Not Reported | Not Reported |

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling

Mu, delta, and kappa opioid receptors are canonical members of the Gi/o-coupled GPCR family.[7] Agonist binding initiates a conformational change, leading to the dissociation of the heterotrimeric G protein into its Gαᵢ/ₒ and Gβγ subunits. The Gαᵢ/ₒ subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway ultimately modulates downstream effectors, including ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effect.[8]

Caption: Canonical Gi/o-coupled opioid receptor signaling pathway.

Dual-Target Modulation